N1-isobutyl-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide
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Overview
Description
N1-isobutyl-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide is a complex chemical compound with versatile properties, making it valuable in scientific research
Mechanism of Action
Target of Action
It is structurally similar tolevodropropizine , a member of the class of N-arylpiperazines . Levodropropizine is a peripherally acting antitussive drug used as an alternative to opioids . It is reasonable to hypothesize that N1-isobutyl-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide may have similar targets and act as an antitussive agent.
Mode of Action
Based on its structural similarity to levodropropizine, it may interact with its targets to suppress the cough reflex
Result of Action
If it acts similarly to levodropropizine, it may suppress the cough reflex at a peripheral level , providing symptomatic relief from coughing
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N1-isobutyl-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide typically involves multiple steps, starting with the reaction of isobutylamine with phenylpiperazine to form an intermediate compound. This intermediate is then reacted with oxalyl chloride to produce the final product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized equipment to ensure purity and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions: N1-isobutyl-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce amines.
Scientific Research Applications
N1-isobutyl-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, such as enzyme inhibition.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
N1-isobutyl-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide can be compared with other similar compounds, such as N1-ethyl-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide and N1-methyl-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide. These compounds share structural similarities but may differ in their biological activity and applications.
List of Similar Compounds
N1-ethyl-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide
N1-methyl-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide
N1-propyl-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide
Properties
IUPAC Name |
N'-(2-methylpropyl)-N-[3-(4-phenylpiperazin-1-yl)propyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N4O2/c1-16(2)15-21-19(25)18(24)20-9-6-10-22-11-13-23(14-12-22)17-7-4-3-5-8-17/h3-5,7-8,16H,6,9-15H2,1-2H3,(H,20,24)(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSYOQQFUVICVAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C(=O)NCCCN1CCN(CC1)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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